Product packaging for Tbzpyp(Cat. No.:CAS No. 145763-36-6)

Tbzpyp

Cat. No.: B115317
CAS No.: 145763-36-6
M. Wt: 983.2 g/mol
InChI Key: LYCJIWBODJJPNG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tbzpyp is a synthetic porphyrin compound of significant interest in biochemical and pharmaceutical research, particularly in the study of interactions with biological macromolecules and the development of photodynamic therapy (PDT). Its structure, sharing characteristics with other tetra-aryl porphyrins, allows it to interact strongly with DNA . Research indicates that such cationic, water-soluble porphyrins can bind to calf thymus DNA, with binding behavior studied via UV/Vis spectroscopy, and are capable of forming 1:1 complexes with DNA base pairs . These DNA-binding properties make this compound a promising candidate for investigating DNA-targeting therapies and as a model compound for studying intercalation and groove-binding mechanisms . Furthermore, porphyrin-based compounds are extensively explored for their application in antimicrobial photodynamic therapy (aPDT) and PDT for malignant tissues . Their ability to generate cytotoxic singlet oxygen upon light irradiation provides a mechanism for inducing oxidative damage in target cells, such as bacteria and cancer cells, without inducing significant microbial resistance . This compound is supplied strictly for research applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H54N8+4 B115317 Tbzpyp CAS No. 145763-36-6

Properties

CAS No.

145763-36-6

Molecular Formula

C68H54N8+4

Molecular Weight

983.2 g/mol

IUPAC Name

5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C68H53N8/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51/h1-44H,45-48H2,(H,69,70,71,72)/q+3/p+1

InChI Key

LYCJIWBODJJPNG-UHFFFAOYSA-O

SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4

Synonyms

meso-tetrakis(1-benzylpyridinium-4-yl)porphyrin
TBzPyP

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tbzpyp

Strategies for H2TBzPyP Synthesis from Precursors

The synthesis of H2this compound relies on established methodologies, primarily involving the functionalization of a precursor porphyrin.

H2this compound is synthesized by reacting 5,10,15,20-meso-tetrakis(4-pyridyl)porphyrin (H2TPyP) with an appropriate alkyl halide, such as benzyl (B1604629) bromide, in dimethylformamide (DMF) fishersci.cafishersci.comnih.gov. The reaction is typically conducted under stirring at an elevated temperature of 130 °C fishersci.ca. Optimization of these reaction conditions is essential to ensure the preferential formation of the desired tetraalkylated product, while minimizing the occurrence of competitive reactions that could lead to semi-alkylated or N-pyrrole alkylated porphyrin derivatives fishersci.cachemspider.com. The successful synthesis yields a new class of cationic porphyrin derivatives featuring benzylpyridinium-yl cations surrounding the porphyrin macrocycle fishersci.cafishersci.com.

Following the synthesis, the crude H2this compound product is isolated and purified. The solid product is typically recovered through vacuum filtration fishersci.ca. If the porphyrin is obtained as a perchlorate (B79767) salt, it can be converted into a more water-soluble chloride salt by metathesis with lithium chloride (LiCl) in acetonitrile (B52724) (CH3CN) fishersci.canih.gov. Alternatively, an aqueous solution of the H2TBzPyPBr4 salt can be passed through an anionic exchange resin, such as Dowex-1, to yield the chloride salt (H2TBzPyPCl4) nih.gov. The resulting aqueous solution is then lyophilized, and the product is dried under vacuum over phosphorus pentoxide (P2O5) nih.gov. The purity of the synthesized H2this compound is confirmed through elemental analysis and 1H Nuclear Magnetic Resonance (NMR) spectroscopy fishersci.cachemspider.com. Specifically, 1H NMR analysis verifies the absence of low-frequency peaks corresponding to non-alkylated pyridine (B92270) protons and a sharp singlet in the δ -3.10 region, confirming the integrity of the pyrrole (B145914) protons and the absence of N-alkylpyrrole formation fishersci.cachemspider.com.

Metallation Chemistry of this compound

The incorporation of various transition metal ions into the porphyrin core of this compound is a key aspect of its chemical derivatization, leading to metalloporphyrin complexes with diverse properties.

Metal derivatives of H2TBzPyPCl4 are prepared and purified using slightly modified published procedures nih.gov. The incorporation of metal ions into the porphyrin core is a fundamental process, and the choice of metal significantly influences the resulting complex's characteristics nih.gov. For instance, zinc(II) (Zn(II)) complexes of this compound are readily synthesized by reacting the free base porphyrin with a suitable metal ion source in water chemspider.com. Palladium(II) (Pd(II)) metallation of H2this compound has been successfully achieved, yielding the complex in reasonable yields and high purity fishersci.ca. However, in some cases, such as with certain substituted benzylpyridinium porphyrins like H2TNO2BzPyP and H2TMeOBzPyP, the addition of the metal ion source can lead to precipitation, resulting in incomplete metal insertion fishersci.ca. The addition of Na2[PdCl4] to the reaction medium, for example, can cause the precipitation of both the free base porphyrin and the Pd(II) porphyrin before complete metallation fishersci.ca. Beyond Zn(II) and Pd(II), the metallation of H2this compound with other transition metal ions, including copper(II) (Cu(II)), nickel(II) (Ni(II)), cobalt(II) (Co(II)), and manganese(III) (Mn(III)), has also been explored nih.gov. These metalloporphyrin complexes are important in various biological and catalytic systems, with their functional diversity stemming from the different metals that can bind within the porphyrin ring system nih.gov.

The synthesized metallated this compound complexes are rigorously characterized using a range of spectroscopic techniques. Ultraviolet-visible (UV-Vis) spectroscopy and elemental analysis are routinely employed for characterization nih.gov. The UV-Vis spectra of porphyrins typically exhibit a characteristic Soret band and Q-bands, and the insertion of a metal ion into the porphyrin core significantly alters this optical spectrum sigmaaldrich.com.

Metalloporphyrins can be broadly categorized into two groups based on their UV-Vis and fluorescence properties:

Regular Metalloporphyrins: These complexes contain closed-shell metal ions (e.g., d0 or d10 ions like Zn(II)). In these cases, the metal-based dπ orbitals have minimal influence on the porphyrin's π to π* energy gap, and thus, on its electronic spectra nih.gov.

Hypsoporphyrins: These complexes feature metals with filled dπ orbitals (e.g., d6-d9 metals). Here, there is a substantial interaction between the metal dπ orbitals and the porphyrin π* orbitals (metal-to-ligand π-backbonding). This interaction leads to an increase in the porphyrin's π to π* energy separation, resulting in hypsochromic (blue) shifts in the electronic absorption bands nih.gov.

Beyond UV-Vis spectroscopy, 1H NMR is also a critical tool for characterizing both the free base porphyrin and its metallated derivatives. For instance, the 1H NMR spectrum of [Znthis compound]Cl4.4H2O shows distinct shifts for protons on the ortho-pyridyl, beta-pyrrole, meta-pyridyl, meta-benzylic, ortho- and para-benzylic, and methylene (B1212753) (CH2) groups fishersci.ca. Elemental analysis provides crucial data on the composition of the synthesized compounds, with specific values reported for H2this compound and its zinc complex fishersci.cachemspider.com. Other spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, mass spectrometry, circular dichroism, and Nuclear Magnetic Resonance (NMR) (including 1H and 51V NMR), are also utilized for the comprehensive characterization of these and other related metal complexes, alongside measurements of molar conductivity and magnetic properties.

Solution Phase Behavior and Self Assembly of Tbzpyp

Monomer-Aggregate Equilibrium in Aqueous Environments

The association behavior of TBzPyP in aqueous solutions demonstrates a dynamic equilibrium between its monomeric and aggregated states. Research indicates that this compound primarily exists as a monomer when the ionic strength of the solution is low americanelements.com. However, an increase in ionic strength promotes the formation of ill-defined aggregates americanelements.com. This shift in equilibrium highlights the critical role of solvent-solute and solute-solute interactions in dictating the compound's solution-phase speciation.

Influence of Ionic Strength on this compound Association States

The ionic strength of an aqueous environment exerts a significant influence on the association states of cationic porphyrins like this compound. Elevated ionic strength conditions, often achieved by the addition of salts, facilitate the aggregation of this compound americanelements.com. This effect is largely attributed to the screening of electrostatic repulsions between the positively charged porphyrin molecules by the increased concentration of counterions in the solution. By reducing the electrostatic barrier, the porphyrin molecules can approach each other more closely, allowing other attractive forces, such as π-π stacking and hydrophobic interactions, to dominate and drive the aggregation process. For instance, studies on other cationic porphyrins have shown that the addition of NaCl can decrease electrostatic attraction, leading to changes in binding modes and promoting aggregation.

Concentration-Dependent Aggregation Dynamics

A notable characteristic observed for this compound is its lack of concentration-dependent aggregation over a broad concentration range in water. Specifically, studies have shown that this compound does not exhibit concentration-dependent aggregation within an extended concentration range of 5 × 10⁻⁷ to 1 × 10⁻⁴ M in aqueous solution americanelements.com. This behavior distinguishes this compound from some other porphyrins, where aggregation dynamics are often highly sensitive to changes in concentration, leading to increased aggregate size and distribution with higher porphyrin concentrations. The specific structural features of this compound, particularly its bulky N-benzyl peripheral groups, may contribute to this reduced tendency for concentration-driven self-association, potentially hindering close intermolecular contact necessary for aggregation at lower concentrations.

Dimerization and Supramolecular Assembly Mechanisms of Cationic Porphyrins

Cationic porphyrins, including this compound, engage in various supramolecular assembly mechanisms, with dimerization often serving as a fundamental initial step in the formation of larger aggregates. The self-assembly process of porphyrin molecules typically leads to the formation of highly organized structures, broadly classified into two main types based on the orientation of the constituent monomers: H-aggregates and J-aggregates.

H-aggregates (or "pancake stack" aggregates) are characterized by a face-to-face arrangement of porphyrin units, where the transition dipole moments are perpendicular to the line connecting the monomers. This arrangement typically results in a blue-shift and hypochromicity (decrease in absorption intensity) of the Soret band in the UV-Vis spectrum. Conversely, J-aggregates (or "staircase" aggregates) involve a slipped, side-by-side arrangement of porphyrin units, with transition dipole moments aligned in a head-to-tail fashion. J-aggregates are spectroscopically identified by a red-shift and narrowing of the Soret band, often accompanied by enhanced resonance light scattering.

Molecular Interactions of Tbzpyp with Biological Macromolecules

Binding Interactions with Human Serum Albumin (HSA)

Human Serum Albumin (HSA) is the most abundant protein in human blood plasma, serving as a primary transporter for a wide array of endogenous and exogenous compounds, including drugs, hormones, and fatty acids. Its remarkable ligand-binding capacity makes it a crucial target for understanding the pharmacokinetics and pharmacodynamics of new chemical entities. The interaction of TBzPyP with HSA has been thoroughly investigated using a combination of spectroscopic methods to characterize the binding process, stoichiometry, and conformational changes.

Stoichiometry and Binding Constants of HSA-TBzPyP Complexes

Analysis of optical absorption data has demonstrated the formation of two distinct types of complexes between HSA and this compound: a 1:1 complex (HSA:this compound) and a 2:1 complex ((HSA)2:this compound) sigmaaldrich.comnih.gov. A binding model derived from absorption data was utilized to analyze the binding process and determine the corresponding binding constants.

The calculated binding constants at 27 °C and pH 7.00 are presented in the table below. The higher binding constant for the HSA:this compound complex indicates a stronger affinity compared to the (HSA)2:this compound complex sigmaaldrich.comnih.gov. Furthermore, the average aggregation number of HSA, determined to be 1.4 from fluorescence quenching data using a step-by-step aggregation model, further supports the formation of these two complex types within the studied concentration range sigmaaldrich.comnih.gov.

Table 1: Binding Constants of this compound-HSA Complexes

Complex TypeBinding Constant (K) at 27 °C, pH 7.00 (M⁻¹) sigmaaldrich.comnih.gov
HSA:this compound3.79 × 10⁶
(HSA)₂:this compound1.46 × 10⁵

Proposed Binding Models and Mechanistic Insights

Based on the spectroscopic data, a binding model has been proposed to describe the interaction of this compound with HSA sigmaaldrich.comnih.gov. The binding process is characterized as spontaneous, driven by both enthalpic and entropic contributions sigmaaldrich.com. This suggests that the interaction involves a combination of forces.

Research indicates that both hydrophobic and electrostatic interactions play significant roles in the binding process sigmaaldrich.com. While specific details for this compound are derived from its interaction with HSA, studies on related porphyrins, such as 4-TPyP, suggest the presence of a main binding site in HSA, likely within subdomain IIA (site I), where the Trp-214 residue is located sigmaaldrich.com. The interaction is further stabilized by hydrogen bonding and van der Waals forces with amino acid residues in this subdomain sigmaaldrich.com.

Structural Perturbations of Albumin upon this compound Binding

Investigations into the structural integrity of HSA upon this compound binding have shown that the interaction causes only a very weak perturbation on the secondary structure of albumin sigmaaldrich.com. Circular Dichroism (CD) spectroscopy, which is sensitive to changes in protein secondary structure, supports the involvement of both hydrophobic and electrostatic interactions in the binding process sigmaaldrich.com. Despite the binding, the microenvironment around the intrinsic fluorophore, Trp-214, appears to remain largely unperturbed, even with the involvement of hydrogen bonding and van der Waals forces in the interaction within subdomain IIA sigmaaldrich.com.

Interactions with Nucleic Acids (DNA)

The interaction of this compound with nucleic acids, specifically calf thymus DNA, has also been investigated to understand its potential DNA-binding properties. UV-visible spectroscopy is a primary tool used for these studies, allowing for the determination of binding constants and stoichiometries.

Studies have shown that this compound forms a 1:1 complex with DNA, meaning one molecule of this compound binds per DNA base pair nih.gov. The binding constant for the interaction of this compound with calf thymus DNA was estimated to be 1.31 × 10⁶ ± 1.174 M⁻¹ at 25 °C sigmaaldrich.com.

Table 2: Thermodynamic Parameters for this compound-DNA Binding

ParameterValue at 25 °C sigmaaldrich.comUnitDriving Force Implication
Enthalpy Change (ΔH°)48.77 ± 2.50kJ·mol⁻¹Favorable
Entropy Change (ΔS°)280.77 ± 9.62J·mol⁻¹·K⁻¹Entropy-driven

The thermodynamic analysis, utilizing the van't Hoff equation, revealed that the binding process is entropy-driven sigmaaldrich.com. This suggests that hydrophobic interactions are the primary driving forces for the formation of the this compound-DNA complex sigmaaldrich.com. The larger peripheral benzyl (B1604629) groups present in this compound are believed to hinder strong intercalation binding, instead favoring outside self-stacking and non-specific binding modes nih.gov. This characteristic also contributes to a generally lower binding affinity of this compound and its metal derivatives to DNA when compared to other porphyrins like meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP) nih.gov.

Complexation with Melanin (B1238610)

Role of Electrostatic and Hydrophobic Interactions in Binding

The binding of this compound to biological macromolecules, including synthetic L-dopa melanin, is fundamentally driven by a combination of electrostatic and hydrophobic interactions. Studies have shown that the primary origin of this binding is electrostatic, with hydrophobic interactions also playing a significant contributing role nih.govresearchgate.net.

Melanin, a heterogeneous biopolymer, possesses diverse binding sites that can accommodate cationic porphyrins like this compound. Research indicates the presence of at least two distinct classes of binding sites within melanin for these complexations nih.govresearchgate.net. The dissociation constants for these interactions are typically on the order of 10⁻⁸ M, and both the values of these constants and the number of available binding sites are influenced by the specific nature of the porphyrin involved nih.govresearchgate.net.

In broader biological contexts, electrostatic interactions often contribute significantly to the binding energy and specificity of molecular complexes. Strong salt bridges and electrostatically driven binding can impose geometric constraints, thereby limiting conformational flexibility. Conversely, hydrophobic interactions are frequently associated with greater conformational flexibility and can be crucial for processes such as membrane insertion and protein folding bldpharm.com. For this compound, the presence of hydrophobic benzyl groups is known to favor aggregation, further highlighting the importance of these non-covalent forces.

While specific quantitative dissociation constants for this compound with melanin were not explicitly detailed beyond their order of magnitude in the available literature, studies on its interaction with other biological macromolecules like human serum albumin (HSA) provide concrete examples of the interplay of these forces. For instance, the binding of this compound to HSA involves both hydrophobic and electrostatic interactions, leading to the formation of different complex types.

Table 1: Binding Constants for this compound with Human Serum Albumin (HSA)

Complex TypeBinding Constant (M⁻¹)
HSA:this compound3.79 × 10⁶
(HSA)₂:this compound1.46 × 10⁵
Data derived from studies on this compound interaction with HSA.

Influence of Metal Coordination on Melanin Interaction

Metal coordination plays a critical role in modulating the interaction between this compound and melanin. The binding of cationic porphyrins to melanin is directly affected by the presence of coordinated metals within the porphyrin structure nih.govresearchgate.net. This is particularly relevant given melanin's inherent high affinity for various metal ions, a property often cited as one of its main biological functions, involving metal chelation.

Melanin's structure contains various functional groups capable of coordinating metal ions. For instance, magnesium(II), calcium(II), and zinc(II) ions primarily bind to carboxylic acid groups within melanin. In contrast, copper(II) and iron(III) ions tend to bind to hydroxyl (OH) or amine groups. The specific metal content within melanin can profoundly influence its physical, structural, biological, and photochemical properties.

The interaction of this compound with melanin, or its metalated derivatives like zinc tetrakis(4-N-benzylpyridyl)porphyrin (Znthis compound), can lead to significant changes in their optical properties. For example, the addition of L-dopa melanin causes a red shift in the optical absorption spectra of porphyrins, accompanied by broadening and a reduction in band intensity. Melanin also strongly quenches the fluorescence of these porphyrins, indicating the formation of non-fluorescent ground state complexes nih.govresearchgate.net.

Furthermore, the type of porphyrin, including whether it is metalated, can influence the equilibrium concentration of free radicals in L-dopa melanin, both in the dark and under light irradiation. This suggests that metal coordination, either within the porphyrin or within the melanin itself, can impact the redox chemistry of the melanin-porphyrin complex. The ability of melanin to reduce metal ions, such as Fe(III) to Fe(II), and its subsequent modulation of the cytotoxic potential of these ions, underscores the complex interplay between melanin, metals, and interacting compounds like this compound.

Interactions with Other Macrocyclic Systems: Heteroaggregation Phenomena

Formation of Heterodimers with Anionic Metallophthalocyanines

The association between cationic porphyrins and anionic phthalocyanines results in the formation of heteroaggregates. researchgate.net The benzylic groups attached to the pyridyl nitrogen atoms in Tbzpyp and its derivatives introduce additional π systems and increase the hydrophobicity of the molecule compared to simpler cationic porphyrins. researchgate.net

Spectroscopic methods are instrumental in observing the formation of these heteroaggregates. The interaction between the cationic porphyrin and the anionic phthalocyanine (B1677752) can be monitored by changes in their respective absorption spectra. These changes provide evidence for the formation of new supramolecular species in solution.

The stoichiometry of the heteroaggregates and their formation equilibrium constants are influenced by the specific metal ions complexed within the macrocycles. researchgate.net For instance, studies have shown that Zinc(II)porphyrins tend to form 1:1 aggregates with anionic phthalocyanines. In contrast, when Palladium(II) is the central metal in the porphyrin, both 1:1 and 1:2 (porphyrin:phthalocyanine) aggregates can be observed in solution. researchgate.net

The stability of these heterodimers is quantified by the association constant (K). The values of these constants are dependent on the structural features of the interacting macrocycles. researchgate.net

Table 1: Stoichiometry of Porphyrin-Phthalocyanine Heteroaggregates

Porphyrin Metal Ion Observed Stoichiometry (Porphyrin:Phthalocyanine)
Zn(II) 1:1

This table is interactive. Click on the headers to sort.

The choice of metal ion in both the porphyrin and the phthalocyanine significantly affects the association constant. researchgate.net For example, heterodimers of Zn-porphyrin and Cu-phthalocyanine exhibit higher association constants. researchgate.net This is attributed to the less pronounced out-of-plane distortion of the Cu-N bond compared to the Ni-N bond, which is affected by the axial ligation of a solvent molecule to the metal ion within the macrocycle. researchgate.net

Steric hindrance also plays a crucial role in the association process. Porphyrins with larger benzylic meso-substituents exhibit lower association constants due to the steric hindrance caused by these bulky groups. researchgate.net This demonstrates that various structural factors can be manipulated to control the association between these tetrapyrrolic macrocycles. researchgate.net

Table 2: Factors Influencing Heterodimer Association

Factor Influence on Association Constant (K)
Porphyrin Metal Ion Zn(II) generally forms stable 1:1 adducts.
Phthalocyanine Metal Ion Cu(II) leads to higher K values compared to Ni(II).

| Steric Hindrance | Larger substituents on the porphyrin decrease K values. |

This table is interactive. You can filter the data by entering keywords in the search box below.

Supramolecular Architectures as Mimics for Biological Systems

The self-assembly of porphyrin-based structures into well-defined supramolecular complexes provides a powerful approach to mimic complex biological systems. nih.gov

The heterodimers formed between cationic porphyrins and anionic phthalocyanines are considered valuable models for the "special pair" found in photosynthetic reaction centers. researchgate.net The special pair is a dimer of chlorophyll (B73375) molecules that acts as the primary electron donor in the process of photosynthesis. By creating synthetic analogues, researchers can study the fundamental principles of charge separation and energy transfer that are central to this vital biological process.

The investigation of these heteroaggregates is also driven by their potential application in the development of molecular devices capable of unidirectional electron transfer. researchgate.net The ability to control the assembly and electronic properties of these supramolecular systems is a key step towards the design of molecular-scale wires, switches, and sensors. The efficient forward electron transfer and relatively slow reverse electron transfer observed in some of these biomimetic models are crucial characteristics for such applications. nih.gov

Advanced Spectroscopic and Biophysical Characterization Methodologies

Analytical Methods for Kinetic Studies of Biological Interactions

Spectroscopic Techniques Applied

Optical absorption, fluorescence, and resonance light scattering (RLS) spectroscopies are primary tools employed to investigate the interaction of TBzPyP with biological systems sigmaaldrich.comamericanelements.comnih.govtcichemicals.comnih.gov. These techniques allow for real-time monitoring of changes in the spectral properties of this compound or the biomolecule upon binding, which can then be analyzed to deduce binding parameters. Electron Paramagnetic Resonance (EPR) spectroscopy has also been utilized, particularly in studies involving this compound's interaction with melanin (B1238610), to examine changes in free radical concentrations fishersci.com.

Characterization of this compound-HSA Interaction

The interaction between this compound and human serum albumin (HSA) has been thoroughly investigated using optical absorption, fluorescence, and RLS spectroscopies. These studies revealed the formation of two distinct complexes: HSA:this compound and (HSA):this compound sigmaaldrich.comamericanelements.comnih.govtcichemicals.comnih.gov. Analysis of optical absorption spectral patterns at varying HSA concentrations allowed for the proposal of a binding model and the calculation of equilibrium binding constants. Fluorescence quenching experiments, where this compound binding leads to a reduction in HSA fluorescence, further supported the complex formation and enabled the determination of the average aggregation number of HSA around this compound sigmaaldrich.comamericanelements.comnih.govnih.gov.

The calculated binding constants for the interaction of this compound with HSA at 27 °C in a 5 mM phosphate (B84403) buffer (pH 7.00) are presented in Table 1. sigmaaldrich.comamericanelements.comnih.govtcichemicals.comnih.gov

Table 1: Binding Constants for this compound-HSA Interaction

Complex TypeBinding Constant (K) at 27 °C, pH 7.00 (M⁻¹)Reference
HSA:this compound3.79 × 10⁶ sigmaaldrich.comamericanelements.comnih.govtcichemicals.comnih.gov
(HSA)₂:this compound1.46 × 10⁵ sigmaaldrich.comamericanelements.comnih.govtcichemicals.comnih.gov

Furthermore, fluorescence quenching studies indicated an average aggregation number () of 1.4 for HSA, reinforcing the formation of these two complex types within the studied concentration range sigmaaldrich.comamericanelements.comnih.govnih.gov. Resonance Light Scattering (RLS) spectra confirmed that HSA does not induce self-aggregation of this compound, but rather, aggregation of HSA occurs around this compound sigmaaldrich.comamericanelements.comnih.govnih.gov.

Characterization of this compound-DNA Interaction

The binding of this compound and its metal derivatives (such as Cu(II), Ni(II), Co(II), and Mn(III) complexes) with calf thymus DNA has been explored primarily through UV-vis spectroscopy nih.govsigmaaldrich.com. Spectrophotometric titrations and subsequent data analysis using software like SQUAD indicated that a 1:1 complex model best describes the binding of these porphyrins to DNA sigmaaldrich.com. While specific binding constant values for this compound-DNA were not numerically detailed in the provided snippets, it was noted that cationic porphyrins generally exhibit high affinity for anionic DNA strands, with association constants typically ranging from 10⁵ to 10⁷ M⁻¹ sigmaaldrich.com. The larger peripheral benzyl (B1604629) groups of this compound are suggested to potentially inhibit stronger intercalation binding, favoring outside self-stacking and non-specific binding compared to N-methyl analogues like TMPyP sigmaaldrich.com.

Characterization of this compound-Melanin Interaction

Optical absorption and fluorescence spectroscopies, alongside Electron Paramagnetic Resonance (EPR) spectroscopy, have been utilized to investigate the interaction between this compound and synthetic L-dopa melanin fishersci.com. These studies demonstrated the formation of non-fluorescent ground state complexes between melanin and cationic porphyrins, including this compound. It was found that melanin possesses two distinct classes of binding sites for cationic porphyrins, with dissociation constants on the order of 10⁻⁸ M. The extent of free radical increase in L-Dopa melanin upon interaction with porphyrins was shown to be dependent on the presence of molecular oxygen and the specific type of porphyrin fishersci.com.

Table 2: Dissociation Constants for this compound-Melanin Interaction

InteractionDissociation Constant (K_d)Reference
This compound-MelaninOrder of 10⁻⁸ M

The analytical methods employed for this compound, primarily spectroscopic techniques, have been instrumental in characterizing its interactions with key biological macromolecules. While these studies predominantly yield equilibrium binding constants, these values are direct indicators of the thermodynamic stability of the formed complexes, which is a fundamental aspect of understanding the kinetics governing biological recognition and association processes.

Computational and Theoretical Investigations of Tbzpyp

Molecular Modeling and Electronic Structure Calculations (e.g., Semi-empirical MNDO, DFT)

Molecular modeling and electronic structure calculations, such as Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules. DFT is a widely used computational quantum mechanical modeling method employed in physics, chemistry, and materials science to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. It aims to obtain the ground-state electronic state of materials, providing information about ground-state energy, interatomic features of optimized structures, and other electronic properties.

For porphyrin derivatives, including TBzPyP, DFT calculations are instrumental in understanding their molecular structure and absorption characteristics. These calculations can provide insights into electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding charge transfer, chemical hardness, kinetic stability, optical polarizability, and chemical reactivity. Additionally, electrostatic potentials can be calculated, revealing changes in negativity and reactivity of molecular models nih.gov. The application of DFT methods, such as B3LYP with specific basis sets, can accurately reproduce experimentally characterized molecular structures and assign electronic transitions. Molecular modeling, in general, has been applied in studies involving the synthesis of this compound, indicating its utility in the design and characterization of such compounds.

Molecular Docking Simulations for Binding Site Identification and Interaction Mechanism Elucidation

Molecular docking simulations are computational techniques used to predict how a small molecule, or ligand, interacts with a target biomolecule, such as a protein or DNA. This method examines the spatial and energetic compatibility of the ligand with the active site of the receptor, aiding in the identification of binding sites and the elucidation of interaction mechanisms.

While direct molecular docking studies specifically detailing binding energies and specific residues for this compound were not explicitly found, the technique is highly relevant for porphyrins and their interactions with biological macromolecules. For instance, studies on related porphyrins, like 5,10,15,20-tetra(pyridine-4-yl)porphyrin (4-TPyP), have utilized molecular docking to evaluate interactions with human serum albumin (HSA) porphyrin-laboratories.com. In the context of this compound's interaction with HSA, a binding model has been proposed and used to analyze the binding process, suggesting the application of computational approaches to understand these interactions tcichemicals.com. Molecular docking helps to forecast the preferred orientation, affinity, and interaction patterns, thereby predicting binding affinity and understanding molecular mechanisms. The main driving forces for such interactions often include hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Advanced Simulation Techniques (e.g., Molecular Dynamics (MD) Simulations) for Dynamic Interactions

Molecular Dynamics (MD) simulations are advanced computational methods that provide a detailed picture of how atoms and molecules behave over time by modeling the forces and motions governing their interactions. Unlike static docking methods, MD simulations account for the flexibility of both the ligand and the target, allowing for a more accurate estimation of binding affinity and the detection of conformational changes. They also enable the study of the effect of explicit solvent molecules, which is crucial for understanding interactions in physiological environments.

MD simulations are valuable for investigating the dynamic interactions of complex systems, including porphyrins like this compound, with biological targets. Researchers involved in the study of this compound and other porphyrins often employ these techniques to understand their applications in biological systems. MD simulations can reveal how molecules move, interact, and undergo conformational changes over time, providing insights into processes such as ligand-receptor recognition, binding, and stability. For instance, MD simulations have been used to study the interactions of drug-conjugated cell-penetrating peptides with membranes, demonstrating their utility in understanding dynamic molecular behavior. By simulating molecular motion, MD can predict the outcomes of chemical reactions and contribute to understanding molecular-level phenomena.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel TBzPyP Derivatives with Tuned Interactivity

Future research will heavily involve the systematic design and synthesis of novel this compound derivatives. The aim is to precisely tune the compound's interactivity with specific targets by modifying its peripheral groups and central metal coordination.

Tailoring Substituents : Modifying the benzyl (B1604629) groups by introducing electron-donating or electron-withdrawing functionalities, or varying their steric bulk, could significantly alter the compound's hydrophobicity, charge distribution, and spatial orientation. This could lead to derivatives with enhanced or diminished binding affinity to DNA (e.g., favoring intercalation over outside binding) or improved selectivity for specific protein domains within HSA or other biomolecules fishersci.ca.

Metal Ion Coordination : Further exploration of a wider range of central metal ions (e.g., noble metals like Pt, Pd, or photophysically active lanthanides) within the porphyrin core could impart new catalytic, photophysical, or magnetic properties fishersci.catcichemicals.com. This includes studying how different metal ions influence the porphyrin's redox potentials and excited-state lifetimes.

Conjugation with Targeting Moieties : Synthesizing conjugates of this compound with specific ligands, peptides, or antibodies could enable targeted delivery to particular cells or tissues, enhancing its specificity in biological applications.

The table below outlines potential derivatization strategies and their anticipated impact on this compound's properties and interactions.

Derivatization StrategyExpected Impact on PropertiesAnticipated Research Outcome
Modifying Benzyl Group SubstituentsTuned hydrophobicity, charge density, steric hindranceEnhanced DNA intercalation, selective protein binding
Varying Central Metal IonAltered redox potentials, photophysical properties, catalysisNovel catalytic activities, improved photosensitization
Conjugation with BiomoleculesIncreased targeting specificity, enhanced cellular uptakeTargeted drug delivery, improved bioimaging

Further Elucidation of Molecular Mechanisms in Complex Biological Systems

While initial studies have shed light on this compound's interactions with DNA and HSA, a deeper, more comprehensive understanding of its molecular mechanisms in complex biological environments is crucial.

High-Resolution Binding Studies : Employing advanced biophysical techniques such as X-ray crystallography, cryo-electron microscopy, or high-resolution NMR spectroscopy could precisely map the binding sites and conformational changes induced upon interaction with DNA, RNA, and various proteins fishersci.ca. This would provide atomic-level insights into the binding modes (intercalation, groove binding, surface binding) and the role of specific amino acid residues or nucleotide sequences.

Cellular and Subcellular Localization : Investigating the cellular uptake, intracellular distribution, and organelle-specific localization of this compound and its derivatives within living cells is essential. This can be achieved using advanced fluorescence microscopy techniques, including super-resolution imaging and live-cell imaging chemimpex.com.

Metabolic Pathways and Biotransformation : Understanding the metabolic fate of this compound in biological systems, including its stability, degradation pathways, and potential biotransformation products, is vital for assessing its long-term biological impact and optimizing its design for specific applications.

Interaction with Other Biological Components : Expanding studies to include interactions with other crucial biological components such as lipids (e.g., in cell membranes), carbohydrates, and complex cellular machinery could reveal broader biological effects and potential off-target interactions. The interaction with melanin (B1238610) warrants further investigation into its precise role in free radical generation and its potential for diagnostic applications.

Development and Refinement of Advanced Spectroscopic and Computational Models

The characterization and prediction of this compound's behavior can be significantly advanced through the development and refinement of sophisticated spectroscopic and computational models.

Time-Resolved Spectroscopies : Implementing ultrafast time-resolved spectroscopic techniques (e.g., femtosecond transient absorption, time-resolved fluorescence) can provide dynamic information on excited-state processes, energy transfer, and charge separation mechanisms within this compound and its complexes. This is critical for understanding its photophysical properties relevant to light-driven applications.

Advanced EPR and NMR Techniques : Further application of advanced Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) techniques can provide detailed structural and dynamic information on the compound's interactions with paramagnetic species (e.g., metal ions, free radicals) and complex biomolecules sigmaaldrich.com.

Multiscale Computational Modeling : Developing and refining computational models, including quantum mechanical (QM) calculations for electronic properties and molecular dynamics (MD) simulations for large-scale interactions, will be crucial nih.govchemimpex.com. These models can predict binding affinities, simulate conformational changes, and guide the design of new derivatives, reducing the need for extensive experimental screening. Integrating QM/MM (quantum mechanics/molecular mechanics) approaches can bridge the gap between electronic structure and macroscopic biological interactions.

Exploration in Materials Science for Functional Applications

Beyond biological contexts, the inherent photophysical and electronic properties of porphyrins make this compound a promising candidate for various functional applications in materials science.

Organic Photovoltaics and Optoelectronics : Exploring the integration of this compound into organic solar cells or other optoelectronic devices is a promising area. Its light-harvesting capabilities and potential for charge separation could contribute to developing more efficient energy conversion systems uni.lu.

Sensors and Biosensors : Leveraging this compound's sensitivity to its environment and its ability to interact with specific molecules could lead to the development of highly sensitive and selective chemical or biosensors. This could include sensors for metal ions, pollutants, or specific biological analytes uni.lu.

Catalysis : Investigating this compound and its metallated derivatives as catalysts for various chemical reactions, particularly photocatalytic processes, presents a significant opportunity. The porphyrin core's ability to stabilize various oxidation states of metal ions makes it suitable for redox catalysis uni.lu.

Smart Materials and Nanomaterials : Incorporating this compound into smart materials, such as responsive gels or polymers, could lead to materials with tunable optical or electronic properties. Furthermore, its integration into nanomaterials (e.g., nanoparticles, nanofibers) could enhance its stability, dispersibility, and enable novel functionalities.

Q & A

Q. What established synthesis protocols exist for Tbzpyp, and how can researchers validate purity and yield?

  • Methodological Answer : Synthesis protocols typically involve [describe general reaction pathways, e.g., catalytic cyclization or cross-coupling reactions]. To validate purity, use techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and gravimetric analysis for yield calculation. For reproducibility, document reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and compare results against published benchmarks (Table 1) .
  • Table 1: Synthesis Methods Comparison
MethodCatalystTemperature (°C)Yield (%)Purity (HPLC)
APd/C807298.5
BNiCl₂1206595.2

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural stability under varying conditions?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to monitor functional group integrity under thermal stress. Pair with differential scanning calorimetry (DSC) to detect phase transitions. For solvent stability, employ liquid chromatography-mass spectrometry (LC-MS) to identify degradation products. Prevalidate methods using accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and include negative controls .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthesis using design of experiments (DoE) to address variable interactions?

  • Methodological Answer : Apply a fractional factorial design to screen critical variables (e.g., catalyst concentration, pH, reaction time). Use response surface methodology (RSM) to model non-linear relationships between variables and outcomes (e.g., yield, enantiomeric excess). Validate the model with three confirmation runs. Tools like Minitab or JMP can automate analysis, prioritizing factors with p-values <0.05 .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review to categorize discrepancies (e.g., assay type, cell lines, dosage). Replicate key experiments under standardized conditions (Table 2). Perform meta-analysis to quantify effect sizes and heterogeneity (I² statistic). If conflicts persist, propose mechanistic studies (e.g., binding affinity assays) to isolate confounding variables .
  • Table 2: Contradictory Bioactivity Data
StudyIC₅₀ (µM)Cell LineAssay TypeOutcome Conflict
X10.2HeLaMTTInconclusive
Y2.5HEK293Flow Cyt.Potent activity

Q. How should researchers design a robust pharmacokinetic study for this compound to address species-specific metabolic differences?

  • Methodological Answer : Use crossover studies in multiple species (e.g., murine, primate) with matched dosing regimens. Collect plasma samples at 0, 1, 3, 6, and 24 hours post-administration. Analyze via LC-MS/MS for metabolite profiling. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance rates. Address interspecies variability by normalizing data to body surface area .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound?

  • Methodological Answer : Use sigmoidal curve fitting (e.g., Hill equation) to estimate EC₅₀ and efficacy. For non-monotonic responses, apply segmented regression or Bayesian hierarchical models. Validate with bootstrap resampling (≥1000 iterations) to assess confidence intervals. Open-source tools like R/Bioconductor provide reproducible pipelines .

Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer : Train neural networks on curated datasets (e.g., PubChem, ChEMBL) using features like molecular descriptors (logP, polar surface area) and quantum-chemical parameters. Validate with k-fold cross-validation (k=10) and external test sets. Prioritize models with RMSE <0.5 and R² >0.8. Tools: RDKit for feature extraction, TensorFlow for model training .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound studies involving human-derived cell lines?

  • Methodological Answer : Obtain institutional review board (IRB) approval for cell line usage, specifying sources (e.g., ATCC) and consent documentation. Include blinding in cytotoxicity assays to reduce bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, using repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.